molecular formula C11H10BrNO3S B2413650 2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 124372-68-5

2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B2413650
CAS No.: 124372-68-5
M. Wt: 316.17
InChI Key: UYUWGEJGMRWBQV-ONEGZZNKSA-N
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Description

2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound with the molecular formula C11H10BrNO3S This compound is characterized by the presence of a bromobut-2-enyl group attached to a benzothiazolone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzothiazolone core, which can be derived from o-aminothiophenol and chloroacetic acid.

    Bromination: The bromobut-2-enyl group is introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Coupling Reaction: The brominated intermediate is then coupled with the benzothiazolone core under basic conditions, typically using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobut-2-enyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom in the benzothiazolone ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as acetonitrile (CH3CN).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to sulfoxides or sulfides, respectively.

Scientific Research Applications

2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-4-chlorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
  • 2-[(E)-4-fluorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
  • 2-[(E)-4-iodobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one

Uniqueness

2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications.

Properties

IUPAC Name

2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)17(13,15)16/h1-6H,7-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUWGEJGMRWBQV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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